![molecular formula C36H42N6O6 B8248780 5'-(4-(Hydrazinecarbonyl)-3-propoxyphenyl)-3,3''-dipropoxy-[1,1':3',1''-terphenyl]-4,4''-dicarbohydrazide](/img/structure/B8248780.png)
5'-(4-(Hydrazinecarbonyl)-3-propoxyphenyl)-3,3''-dipropoxy-[1,1':3',1''-terphenyl]-4,4''-dicarbohydrazide
Overview
Description
5'-(4-(Hydrazinecarbonyl)-3-propoxyphenyl)-3,3''-dipropoxy-[1,1':3',1''-terphenyl]-4,4''-dicarbohydrazide is a useful research compound. Its molecular formula is C36H42N6O6 and its molecular weight is 654.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5'-(4-(Hydrazinecarbonyl)-3-propoxyphenyl)-3,3''-dipropoxy-[1,1':3',1''-terphenyl]-4,4''-dicarbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-(4-(Hydrazinecarbonyl)-3-propoxyphenyl)-3,3''-dipropoxy-[1,1':3',1''-terphenyl]-4,4''-dicarbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticonvulsant Activity
A study by Kulandasamy, Adhikari, and Stables (2009) focused on the synthesis of new bishydrazones derived from 3,4-dipropyloxythiophene, similar in structure to the specified compound. These compounds were evaluated for their anticonvulsant activity, indicating potential applications in the treatment of seizures. Notably, one compound showed promising results with less neurotoxicity (Kulandasamy, Adhikari, & Stables, 2009).
Analgesic-Anti-Inflammatory and Antimicrobial Activities
Research by Salgın-Gökşen et al. (2007) explored compounds with structures similar to the specified chemical, focusing on their analgesic-anti-inflammatory and antimicrobial activities. While most compounds demonstrated high activity in the analgesic-anti-inflammatory field, they were found to be inactive against bacteria and fungi (Salgın-Gökşen et al., 2007).
Potential Anticancer Agents
A study by Mansour, Eid, and Khalil (2003) discussed the synthesis of heterocyclic carbohydrazides and related compounds, assessing their potential as anticancer agents. A primary in vitro test of one compound showed activity against leukemia cell lines (Mansour, Eid, & Khalil, 2003).
Antioxidant Activity
Umesha, Rai, and Harish Nayaka (2009) investigated the antioxidant and antimicrobial activity of compounds related to the specified chemical. These compounds exhibited good antioxidant activity as evaluated by various assays (Umesha, Rai, & Harish Nayaka, 2009).
Antidepressant Activity
A study by Bilgin, Palaska, and Sunal (1993) synthesized 1-thiocarbamoyl-3,5-diphenyl-2-pyrazolines, which are structurally related, and evaluated their antidepressant activities. Several compounds showed equivalent or higher activity than standard antidepressants (Bilgin, Palaska, & Sunal, 1993).
properties
IUPAC Name |
4-[3,5-bis[4-(hydrazinecarbonyl)-3-propoxyphenyl]phenyl]-2-propoxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N6O6/c1-4-13-46-31-19-22(7-10-28(31)34(43)40-37)25-16-26(23-8-11-29(35(44)41-38)32(20-23)47-14-5-2)18-27(17-25)24-9-12-30(36(45)42-39)33(21-24)48-15-6-3/h7-12,16-21H,4-6,13-15,37-39H2,1-3H3,(H,40,43)(H,41,44)(H,42,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRNDPPRWVNCQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C2=CC(=CC(=C2)C3=CC(=C(C=C3)C(=O)NN)OCCC)C4=CC(=C(C=C4)C(=O)NN)OCCC)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-(4-(Hydrazinecarbonyl)-3-propoxyphenyl)-3,3''-dipropoxy-[1,1':3',1''-terphenyl]-4,4''-dicarbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



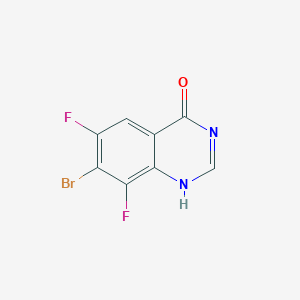
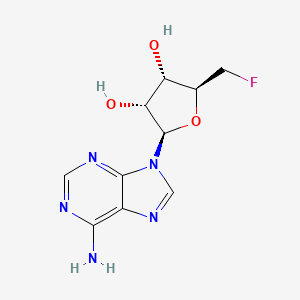
![2'-Amino-5'-methyl-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B8248728.png)
![N-(4-(Dibenzo[b,d]furan-4-yl)phenyl)-[1,1':4',1''-terphenyl]-4-amine](/img/structure/B8248734.png)
![2-(4-(Dibenzo[b,d]furan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B8248741.png)

![N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-2-amine](/img/structure/B8248756.png)
![4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-3-yl)-1,3,2-dioxaborolane](/img/structure/B8248757.png)
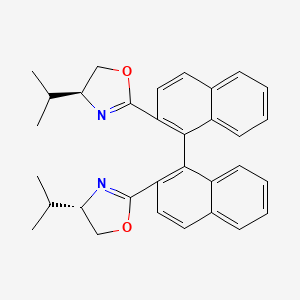
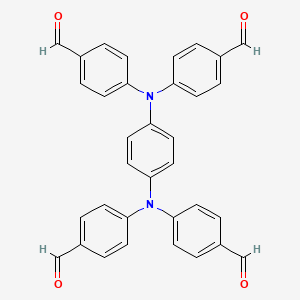
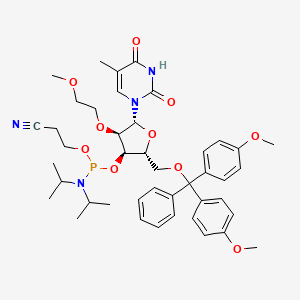

![N-([1,1'-biphenyl]-2-yl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B8248807.png)
![2-Chlorobenzo[c]phenanthrene](/img/structure/B8248812.png)